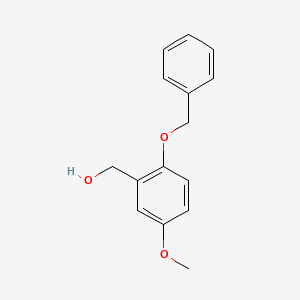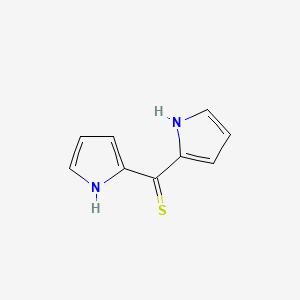
bis-(1H-pyrrol-2-yl)-methanethione
Descripción general
Descripción
The compound “bis-(1H-pyrrol-2-yl)-methanethione” seems to be a complex organic compound likely containing two pyrrole rings. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Synthesis Analysis
While specific synthesis methods for “bis-(1H-pyrrol-2-yl)-methanethione” were not found, there are methods for synthesizing related compounds. For instance, the synthesis and characterization of 2,7-diphenyl- and 2,7-dithienyl-1,3,6,8-tetramethyl bis (difluoroboron)-1,2-bis ( (1 H -pyrrol-2-yl)methylene)hydrazine (BOPHY) derivatives have been described .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Bis-(1H-pyrrol-2-yl)-methanethione and its derivatives are utilized in the synthesis of various complex compounds. For example, they have been used in the synthesis of 4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene dyes (BODIPY), which demonstrate significant absorption and fluorescence properties. These properties make such compounds potentially useful in the fields of dye chemistry and materials science (Goud, Tutar, & Biellmann, 2006). Similarly, derivatives of bis-(1H-pyrrol-2-yl)-methanethione have been synthesized for potential use in electro-optic film fabrication due to their unique molecular architecture and optical/electro-optic responses (Facchetti et al., 2006).
Catalytic and Biological Applications
In the field of organometallic chemistry, bis-(1H-pyrrol-2-yl)-methanethione related compounds have been used to synthesize diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes. These compounds have shown notable cytotoxic activity for Hela cells in vitro, indicating potential applications in medicinal chemistry (Li, Song, Dai, & Tang, 2010). Additionally, ligands related to bis-(1H-pyrrol-2-yl)-methanethione have been used in forming complexes with transition metals, impacting the field of coordination chemistry and possibly leading to applications in catalysis and material sciences (Manzano et al., 2016).
Polymer and Material Science
In polymer scienceand material science, bis-(1H-pyrrol-2-yl)-methanethione derivatives have been used in the development of conducting polymers. These polymers are synthesized from low oxidation potential monomers based on pyrrole, which indicates their potential application in electronic devices and sensors (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996). Moreover, bis-(1H-pyrrol-2-yl)-methanethione related compounds have been utilized in the synthesis of bis(pyrrolo[2,3-d]pyrimidinyl)methanes, a novel class of compounds, which can be formed via a mild process of carbon-carbon bond formation, showcasing their potential in organic synthesis (Sharma & Bhuyan, 2014).
Electrochemistry and Catalysis
In electrochemistry, complexes containing bis-(1H-pyrrol-2-yl)-methanethione related ligands have been studied for their potential as recyclable hydroamination catalysts. This research opens up possibilities for environmentally friendly catalytic processes in chemical synthesis (Tregubov et al., 2013). Additionally, zinc complexes with bis-(1H-pyrrol-2-yl)-methanethione derivatives have been synthesized for their application in the catalytic hydrosilylation of CO2, highlighting their role in green chemistry and CO2 utilization (Sattler, Shlian, Sambade, & Parkin, 2020).
Novel Applications
Furthermore, bis-(1H-pyrrol-2-yl)-methanethione derivatives have been explored in the field of electrochromic materials. For instance, a novel copolymer based on bis-(1H-pyrrol-2-yl)-methanethione has been synthesized, exhibiting unique color-changing properties under different electrical potentials, making it a potential candidate for electrochromic devices (Ouyang, Wang, Fu, & Zhang, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
bis(1H-pyrrol-2-yl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKUQYLJLFWZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=S)C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis-(1H-pyrrol-2-yl)-methanethione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3252057.png)
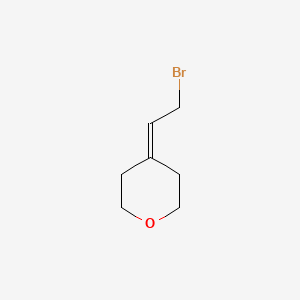
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3252071.png)
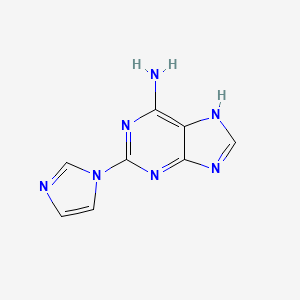

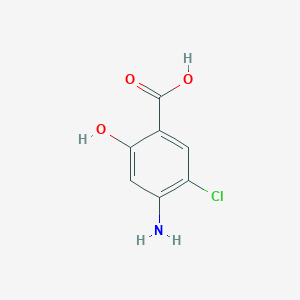
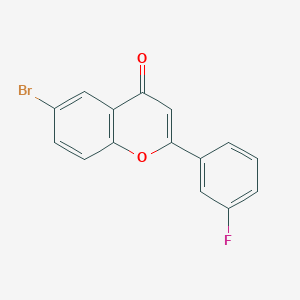
![Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B3252112.png)

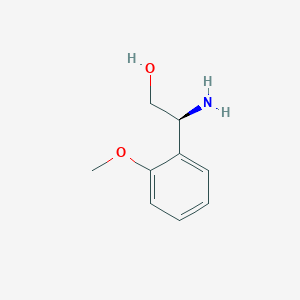
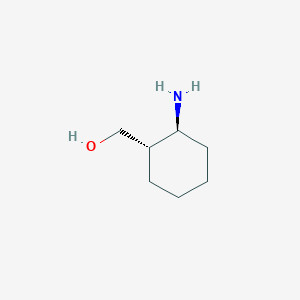
amino}acetic acid](/img/structure/B3252134.png)
